molecular formula C11H16N2 B2674241 3-Methyl-1-phenylpiperazine CAS No. 72615-78-2

3-Methyl-1-phenylpiperazine

Cat. No.: B2674241
CAS No.: 72615-78-2
M. Wt: 176.263
InChI Key: SFWZEMBNNRUEHM-UHFFFAOYSA-N
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Description

3-Methyl-1-phenylpiperazine is an organic compound with the molecular formula C11H16N2. It belongs to the class of piperazine derivatives, which are known for their wide range of biological and pharmaceutical activities. This compound is characterized by a piperazine ring substituted with a methyl group at the third position and a phenyl group at the first position.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-1-phenylpiperazine undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions often involve reagents such as lithium aluminium hydride or sodium borohydride.

    Substitution: Substitution reactions can be carried out using halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines or alcohols.

Mechanism of Action

The mechanism of action of 3-Methyl-1-phenylpiperazine involves its interaction with various molecular targets and pathways. For instance, it has been shown to enhance transepithelial transport by affecting tight junction proteins like zonula occludens-1 (ZO-1) . This property makes it a valuable compound in the development of drug delivery systems.

Comparison with Similar Compounds

  • 1-Methyl-3-phenylpiperazine
  • 1-Phenylpiperazine
  • 4-Methyl-1-phenylpiperazine

Comparison: Compared to its analogs, 3-Methyl-1-phenylpiperazine exhibits unique properties such as higher efficacy in enhancing intestinal permeability with lower cytotoxicity . This makes it a preferred choice in applications requiring minimal toxicity and high efficiency.

Properties

IUPAC Name

3-methyl-1-phenylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c1-10-9-13(8-7-12-10)11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFWZEMBNNRUEHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72615-78-2
Record name 3-methyl-1-phenylpiperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

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